molecular formula C11H13ClN2O3 B3941013 N-(3-chlorophenyl)-N'-(2-hydroxypropyl)ethanediamide

N-(3-chlorophenyl)-N'-(2-hydroxypropyl)ethanediamide

Cat. No.: B3941013
M. Wt: 256.68 g/mol
InChI Key: OWPJUQYIZIVGAO-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N’-(2-hydroxypropyl)ethanediamide: is an organic compound characterized by the presence of a chlorophenyl group, a hydroxypropyl group, and an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N’-(2-hydroxypropyl)ethanediamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloroaniline and 2-hydroxypropylamine.

    Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Procedure: The 3-chloroaniline is first reacted with ethanedioyl chloride to form N-(3-chlorophenyl)ethanediamide. This intermediate is then reacted with 2-hydroxypropylamine in the presence of DCC to yield the final product, N-(3-chlorophenyl)-N’-(2-hydroxypropyl)ethanediamide.

Industrial Production Methods

In an industrial setting, the synthesis of N-(3-chlorophenyl)-N’-(2-hydroxypropyl)ethanediamide may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-N’-(2-hydroxypropyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The amide groups can be reduced to amines under specific conditions.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of amides.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: The major product is N-(3-chlorophenyl)-N’-(2-oxopropyl)ethanediamide.

    Reduction: The major product is N-(3-chlorophenyl)-N’-(2-hydroxypropyl)ethanediamine.

    Substitution: The major product depends on the nucleophile used; for example, with sodium methoxide, the product is N-(3-methoxyphenyl)-N’-(2-hydroxypropyl)ethanediamide.

Scientific Research Applications

N-(3-chlorophenyl)-N’-(2-hydroxypropyl)ethanediamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N’-(2-hydroxypropyl)ethanediamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-N’-(2-hydroxyethyl)ethanediamide
  • N-(3-chlorophenyl)-N’-(2-hydroxypropyl)propanediamide
  • N-(3-bromophenyl)-N’-(2-hydroxypropyl)ethanediamide

Uniqueness

N-(3-chlorophenyl)-N’-(2-hydroxypropyl)ethanediamide is unique due to the presence of both a chlorophenyl group and a hydroxypropyl group, which confer specific chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N'-(3-chlorophenyl)-N-(2-hydroxypropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c1-7(15)6-13-10(16)11(17)14-9-4-2-3-8(12)5-9/h2-5,7,15H,6H2,1H3,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPJUQYIZIVGAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC(=CC=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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